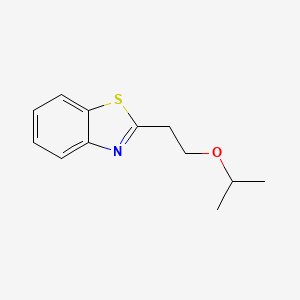

2-(2-Isopropoxyethyl)-1,3-benzothiazole

Description

Properties

CAS No. |

190385-07-0 |

|---|---|

Molecular Formula |

C12H15NOS |

Molecular Weight |

221.318 |

IUPAC Name |

2-(2-propan-2-yloxyethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C12H15NOS/c1-9(2)14-8-7-12-13-10-5-3-4-6-11(10)15-12/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

LYQUAELRAIJGBM-UHFFFAOYSA-N |

SMILES |

CC(C)OCCC1=NC2=CC=CC=C2S1 |

Synonyms |

Benzothiazole, 2-[2-(1-methylethoxy)ethyl]- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Isopropoxyethyl 1,3 Benzothiazole and Its Structural Analogues

Established Methodologies for 2-Substituted Benzothiazole (B30560) Synthesis

The construction of the 2-substituted benzothiazole framework can be achieved through several established synthetic routes. These methods primarily involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) ring, often starting from ortho-substituted anilines.

Cyclization Reactions of Precursor Thioamides

A prominent method for benzothiazole synthesis involves the intramolecular cyclization of N-(2-halophenyl)thioamides or related thiobenzanilides. indexcopernicus.comnih.gov This approach typically necessitates a catalyst, often a transition metal like copper or palladium, to facilitate the C-S bond formation. indexcopernicus.com However, metal-free alternatives have also been developed. For instance, the use of a base can promote the intramolecular nucleophilic aromatic substitution of o-halothiobenzanilides. acs.org

Visible light-induced photocatalysis has emerged as a green and efficient strategy for the cyclization of thiobenzanilides to form benzothiazoles, proceeding without the need for a photosensitizer, metal catalyst, or strong base. organic-chemistry.org Another innovative approach utilizes tetrabromomethane as a halogen bond donor catalyst to activate the thioamide for cyclization under solvent- and metal-free conditions. nih.gov The oxidative cyclization of thioamides using various oxidizing agents also provides a viable route to the benzothiazole core. researchgate.net

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Transition-Metal Catalyzed Cyclization | N-(2-halophenyl)thioamides, Cu or Pd catalyst, base | High efficiency for C-S bond formation. | Requires transition metal catalyst which can be costly and require removal from the final product. | indexcopernicus.com |

| Base-Promoted Intramolecular Nucleophilic Aromatic Substitution | o-halothiobenzanilides, base | Metal-free conditions. | May be limited to certain substituted thiobenzanilides. | acs.org |

| Visible-Light Induced Photocatalysis | Thiobenzanilides, visible light | Green, metal-free, and base-free. | May require specific functional groups on the substrate. | organic-chemistry.org |

| Halogen Bond Catalysis | Thioamides, CBr4 | Solvent- and metal-free. | Applicability to a wide range of substrates needs to be fully explored. | nih.gov |

| Oxidative Cyclization | Thioamides, oxidizing agent | Direct formation of the benzothiazole ring. | Requires stoichiometric amounts of oxidizing agents. | researchgate.net |

Condensation Reactions Involving 2-Aminothiophenol (B119425) with Aldehydes, Ketones, or Carboxylic Acid Derivatives

The most widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. rsc.orgmdpi.comnih.govmdpi.comresearchgate.net This versatile approach allows for the introduction of a wide range of substituents at the 2-position.

The reaction with aldehydes is particularly common, often proceeding under mild conditions to afford 2-alkyl- or 2-arylbenzothiazoles. mdpi.commdpi.com Various catalysts, including H2O2/HCl, have been utilized to promote this condensation, leading to excellent yields in short reaction times. mdpi.commdpi.com Microwave irradiation has also been successfully applied to accelerate the reaction, often in the absence of a solvent. tku.edu.twanalis.com.my

Ketones can also react with 2-aminothiophenol, although the reaction may require more forcing conditions, such as refluxing in an excess of the ketone as the solvent. mdpi.com

Carboxylic acids and their derivatives, such as acyl chlorides and esters , are also valuable reaction partners for 2-aminothiophenol. mdpi.comresearchgate.netnih.govmdpi.com The direct condensation with carboxylic acids can be effectively achieved under microwave irradiation. researchgate.nettku.edu.tw The use of ionic liquids has been explored as a green reaction medium for the condensation with acyl chlorides. mdpi.com

| Condensation Partner | Typical Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Aldehydes | Catalyst (e.g., H2O2/HCl), room temperature or microwave irradiation | Versatile, mild conditions, good yields. | mdpi.commdpi.comtku.edu.tw |

| Ketones | Reflux in excess ketone | Allows for the synthesis of 2,2-disubstituted benzothiazolines which can be oxidized to benzothiazoles. | mdpi.com |

| Carboxylic Acids | Microwave irradiation, often solvent-free | Direct, atom-economical approach. | researchgate.nettku.edu.tw |

| Acyl Chlorides | Room temperature, often in ionic liquids | Highly reactive, good for introducing various acyl groups. | mdpi.com |

| Esters | Lewis acid catalysis | Alternative to carboxylic acids and acyl chlorides. | researchgate.net |

Metal-Catalyzed and Metal-Free Synthetic Approaches to the Benzothiazole Core

Both metal-catalyzed and metal-free strategies play a crucial role in the synthesis of the benzothiazole core. As mentioned earlier, transition metals like copper and palladium are frequently used to catalyze the intramolecular cyclization of thioamides. indexcopernicus.com Metal catalysts are also employed in cross-coupling reactions to functionalize a pre-formed benzothiazole ring. nih.gov

However, there is a growing interest in developing metal-free synthetic routes to avoid potential metal contamination in the final products, which is particularly important for pharmaceutical applications. acs.orgnih.gov These methods often rely on the inherent reactivity of the starting materials or the use of non-metallic catalysts. For example, iodine has been used to promote the condensation of 2-aminothiophenol with aldehydes. tku.edu.tw Furthermore, three-component reactions involving amines, elemental sulfur, and other starting materials have been developed for the catalyst- and additive-free synthesis of 2-substituted benzothiazoles. nih.gov

Targeted Synthesis of 2-(2-Isopropoxyethyl)-1,3-benzothiazole

The synthesis of the specific compound this compound would likely follow the general principles outlined above, with a focus on introducing the isopropoxyethyl moiety at the C-2 position.

Design and Synthesis of Key Precursors Bearing the Isopropoxyethyl Moiety

The key to synthesizing this compound lies in the preparation of a suitable precursor that contains the isopropoxyethyl group. This could be achieved by synthesizing 3-isopropoxypropanal or 3-isopropoxypropanoic acid.

3-Isopropoxypropanal: This aldehyde could be prepared through the oxidation of 3-isopropoxypropan-1-ol.

3-Isopropoxypropanoic acid: This carboxylic acid could be synthesized by the oxidation of 3-isopropoxypropan-1-ol or from the reaction of isopropanol (B130326) with a suitable three-carbon synthon.

Once prepared, these precursors can be condensed with 2-aminothiophenol to form the target molecule.

Alkylation and Functionalization Strategies at the C-2 Position of the Benzothiazole Ring

An alternative approach involves the functionalization of a pre-existing benzothiazole ring at the C-2 position. This can be achieved through various C-H activation and cross-coupling strategies. However, for the synthesis of this compound, a more direct method would be the alkylation of a suitable 2-substituted benzothiazole derivative.

For instance, one could start with 2-(chloromethyl)benzothiazole and react it with sodium isopropoxide. Alternatively, the alkylation of 2-methylbenzothiazole (B86508) with a suitable isopropoxyethyl halide could be explored. More recently, methods for the direct hydroxyalkylation of benzothiazoles with alcohols have been developed, which could potentially be adapted for the introduction of the isopropoxyethyl group. nih.gov Visible-light-promoted alkylation reactions using alkyl radical precursors also offer a modern and efficient tool for the synthesis of 2-functionalized benzothiazoles. rsc.org

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The optimization of reaction conditions is a critical aspect of synthesizing 2-substituted benzothiazoles, including analogues of this compound. Research has shown that variables such as catalyst choice, solvent, temperature, and reactant ratios significantly influence both the yield and selectivity of these reactions.

One-pot synthesis strategies often require meticulous optimization to achieve high efficiency. For instance, in the synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates, a combination of a Copper(II) acetate (B1210297) catalyst, cesium carbonate as the base, and dimethylformamide (DMF) as the solvent at a temperature of 120°C was identified as the optimal set of conditions, leading to product yields of up to 97%. nih.gov In other copper-catalyzed systems, CuBr used at 80°C proved to be the most effective catalyst, whereas other metals like iron, cobalt, or nickel were found to be ineffective. nih.gov

The choice of catalyst and oxidant system is paramount. In a process utilizing hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl), an optimal reactant ratio of 1:1:6:3 (2-aminothiophenol:aldehyde:H₂O₂:HCl) was established to produce excellent yields ranging from 85–94%. mdpi.comnih.gov This method is noted for its short reaction times and simple product isolation. mdpi.com The nature of substituents on the aromatic aldehydes can also dictate the reaction outcome. While some catalytic systems show high yields irrespective of whether the substituents are electron-donating or electron-withdrawing, other systems exhibit a preference. mdpi.com For example, one study found that aldehydes with electron-withdrawing groups provided higher yields compared to those with electron-donating groups when using a specific catalyst. mdpi.com

The following table summarizes the optimization of various reaction parameters for the synthesis of benzothiazole analogues.

| Catalyst/System | Optimal Conditions | Substrates | Yield | Reference |

|---|---|---|---|---|

| Cu(OAc)₂/Cs₂CO₃ | DMF, 120°C | 2-Iodoanilines, Sodium Dithiocarbamates | Up to 97% | nih.gov |

| H₂O₂/HCl | 1:1:6:3 ratio (2-ABT:Aldehyde:H₂O₂:HCl), Ethanol, RT | 2-Aminothiophenol, Aromatic Aldehydes | 85-94% | mdpi.comnih.gov |

| CuBr | 80°C | Aryl ring with F, Cl, Br substituents | 76-84% | nih.gov |

| Ni(II) salts | Mild conditions, short reaction time | N-aryl-N',N'-dialkylthioureas | Up to 95% | nih.gov |

Green Chemistry Approaches in Benzothiazole Synthesis Research

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to minimize environmental impact. These approaches focus on the use of less hazardous solvents, renewable materials, and energy-efficient methods.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. mdpi.com This technique efficiently heats target molecules through dielectric heating, leading to shorter reaction times compared to conventional methods. mdpi.comscielo.br

Several studies have demonstrated the effectiveness of microwave-assisted synthesis for benzothiazole derivatives. A solvent-free approach involved the condensation of 2-aminothiophenol with various fatty acids using P₄S₁₀ as a catalyst, with reactions completing in just 3-4 minutes. nih.gov Another green protocol utilized glycerol, an environmentally benign solvent, under microwave irradiation to synthesize 2-substituted benzothiazoles in 4-8 minutes with yields between 78% and 96%. mdpi.com The use of a reusable NaY zeolite catalyst in a solvent-free microwave synthesis further highlights the eco-friendly nature of this method, affording products in as little as 1-2 minutes. tsijournals.com

A comparison between conventional heating and microwave irradiation for the synthesis of hydroxy-substituted phenyl benzothiazoles showed a dramatic reduction in reaction time from several hours to a few minutes, accompanied by a 12% to 20% increase in product yield. scielo.br

| Catalyst/Solvent | Reaction Time | Yield | Key Feature | Reference |

|---|---|---|---|---|

| Glycerol | 4-8 min | 78-96% | Eco-friendly solvent | mdpi.com |

| P₄S₁₀ / Solvent-free | 3-4 min | High | Rapid, solventless reaction | nih.gov |

| NaY Zeolite / Solvent-free | 1-7 min | - | Reusable catalyst | tsijournals.com |

| Acacia concinna / Solvent-free | - | Higher than conventional | Biocatalyst under microwave | nih.gov |

Solvent-Free or Aqueous Medium Reactions

Eliminating volatile and often toxic organic solvents is a cornerstone of green chemistry. Synthesizing benzothiazoles in aqueous media or under solvent-free conditions offers significant environmental and economic benefits. nih.gov Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. High yields (88–93%) have been achieved for the synthesis of structurally diverse spiroheterocycles containing a benzothiazole moiety in an aqueous medium. nih.gov Similarly, using samarium triflate as a reusable catalyst in water enables the efficient synthesis of benzothiazoles under mild conditions. organic-chemistry.org

Solvent-free reactions, often conducted by grinding reactants together (grindstone technique) or simply heating a mixture of solids, minimize waste and simplify product purification. mdpi.comresearchgate.net A series of 2-substituted benzothiazoles were synthesized in excellent yields by reacting 2-aminothiophenol with aromatic benzoyl chlorides at room temperature without any solvent. researchgate.net Another solvent-free method employs a succinimide-N-sulfonic acid catalyst, achieving high yields in just 5-15 minutes. mdpi.com The use of a solid-supported catalyst like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) also facilitates solvent-free reactions for producing benzothiazole libraries. nih.gov

Application of Biocatalysts or Recoverable Catalysts

The development of recoverable and reusable catalysts is crucial for sustainable chemical processes, as it reduces cost and waste. In benzothiazole synthesis, both biocatalysts and heterogeneous catalysts have been successfully employed.

Biocatalysts, such as enzymes, offer high selectivity under mild conditions. The enzyme laccase has been used to catalyze the condensation of 2-aminothiophenol with aryl-aldehydes at room temperature. nih.gov Similarly, Acacia concinna, a natural product, has served as an effective biocatalyst for this transformation under microwave irradiation. nih.gov

Heterogeneous catalysts, particularly those based on nanoparticles or supported on polymers, are advantageous due to their ease of separation and potential for reuse. Examples include:

Fe₃O₄@NCs/Sb(V): A cellulose-based magnetic nanocatalyst that can be recovered and reused for up to five cycles without a notable loss of activity. nih.gov

MNPs-phenanthroline-Pd: A palladium nanocatalyst supported on magnetic nanoparticles that was efficiently recovered and utilized for seven consecutive iterations. mdpi.com

ZnO Nanoparticles: These can be reused for five cycles in the solvent-free synthesis of 2-substituted benzothiazoles. mdpi.com

SnP₂O₇: A tin pyrophosphate catalyst that could be reused at least five times without degradation in activity for the condensation of 2-aminothiophenol with aromatic aldehydes. nih.govmdpi.com

Brønsted Acidic Ionic Liquid (BAIL) gel: This catalyst was easily recovered and reused for at least five runs without a significant drop in catalytic activity. acs.org

| Catalyst | Type | Reusability | Reference |

|---|---|---|---|

| MNPs-phenanthroline-Pd | Recoverable Nanocatalyst | 7 cycles | mdpi.com |

| Fe₃O₄@NCs/Sb(V) | Recoverable Nanocatalyst | 5 cycles | nih.gov |

| ZnO Nanoparticles | Recoverable Nanocatalyst | 5 cycles | mdpi.com |

| SnP₂O₇ | Recoverable Heterogeneous | 5 cycles | nih.govmdpi.com |

| Laccase | Biocatalyst | - | nih.gov |

| Brønsted Acidic Ionic Liquid (BAIL) gel | Recoverable Heterogeneous | 5 cycles | acs.org |

Electrochemical Synthesis Methods

Electrochemical synthesis represents a frontier in green chemistry, using electricity as a traceless reagent to drive reactions, thereby avoiding the need for chemical oxidants or reductants. researchgate.net This approach has been successfully applied to the synthesis of benzothiazoles and their analogues through intramolecular C–S or N-S bond formation.

One method describes an external oxidant-free intramolecular dehydrogenative C–S cross-coupling to produce various 2-aminobenzothiazoles with yields reaching up to 99%. rsc.org This reaction proceeds under undivided electrolytic conditions from substrates like N-aryl thioamides or a combination of aryl isothiocyanates and amines. rsc.org

Another innovative strategy involves a 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrochemical C–H thiolation. acs.org This metal- and reagent-free dehydrogenative coupling provides access to a wide range of benzothiazoles from N-arylthioamides. acs.org Electrochemical methods have also been developed for synthesizing structural analogues like benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides, proceeding via an intramolecular N-H/S-H coupling that generates only hydrogen gas as a byproduct. researchgate.net These electrochemical protocols are highly advantageous due to their mild conditions, wide substrate scope, and elimination of metal catalysts and external oxidants. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 2 Isopropoxyethyl 1,3 Benzothiazole

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical information regarding the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, revealing the presence of specific bonds and functional groups. For 2-(2-Isopropoxyethyl)-1,3-benzothiazole, the key absorptions arise from the benzothiazole (B30560) ring system and the isopropoxyethyl side chain.

The spectrum is expected to be dominated by vibrations from the aromatic benzothiazole core. The C=N stretching vibration of the thiazole (B1198619) ring typically appears in the range of 1500-1650 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the corresponding C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) ring, are found between 700 and 900 cm⁻¹. The C-S stretching vibration associated with the thiazole ring is generally a weaker band observed at lower wavenumbers.

The isopropoxyethyl substituent introduces several additional characteristic bands. The aliphatic C-H stretching vibrations of the ethyl and isopropyl groups are expected in the 2850-2980 cm⁻¹ region. A prominent feature would be the C-O-C stretching vibration of the ether linkage, which typically gives a strong absorption in the 1050-1150 cm⁻¹ range.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| > 3000 | Medium-Weak | Aromatic C-H Stretching |

| 2850-2980 | Strong-Medium | Aliphatic C-H Stretching (CH, CH₂, CH₃) |

| 1500-1650 | Medium | C=N Stretching (Thiazole Ring) |

| ~1450 | Medium | C=C Stretching (Aromatic Ring) |

| 1370-1390 | Medium | C-H Bending (Isopropyl group) |

| 1050-1150 | Strong | C-O-C Asymmetric Stretching (Ether) |

| 700-900 | Strong | Aromatic C-H Out-of-Plane Bending |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the aromatic system and the C-S bond.

The symmetric "breathing" modes of the benzothiazole ring are expected to produce strong and sharp signals in the Raman spectrum. The C=N and C=C stretching vibrations also give rise to distinct Raman bands. While O-H and N-H stretches are often strong in IR, they are typically weak in Raman; conversely, C-S and S-S bonds, which can be weak in IR, often show strong Raman signals. This makes Raman spectroscopy particularly useful for probing the sulfur-containing thiazole ring.

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| > 3000 | Medium | Aromatic C-H Stretching |

| 2850-2980 | Strong | Aliphatic C-H Stretching |

| 1500-1650 | Strong | C=N / C=C Ring Stretching |

| ~1000 | Strong | Aromatic Ring Breathing Mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum can be divided into the aromatic region and the aliphatic region.

Aromatic Region (δ 7.0-9.0 ppm): The four protons on the benzene portion of the benzothiazole ring would appear in this region. Their exact chemical shifts and coupling patterns depend on the electronic environment, but they typically present as a complex set of multiplets.

Aliphatic Region (δ 1.0-4.5 ppm): The isopropoxyethyl side chain gives rise to several distinct signals. The two methylene (B1212753) (CH₂) groups of the ethyl chain are expected to appear as two triplets. The CH₂ group adjacent to the benzothiazole ring would be more deshielded than the one adjacent to the ether oxygen. The isopropyl group would show a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 9.0 | Multiplet | 4H |

| -O-CH ₂-CH₂-BT | ~3.8 | Triplet | 2H |

| -O-CH₂-CH ₂-BT | ~3.3 | Triplet | 2H |

| -CH (CH₃)₂ | ~3.6 | Septet | 1H |

| -CH(C H₃)₂ | ~1.2 | Doublet | 6H |

*BT = Benzothiazole

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The benzothiazole ring system will show several signals in the aromatic region (δ 110-160 ppm), with the C2 carbon being the most deshielded due to its attachment to both sulfur and nitrogen. The carbons of the isopropoxyethyl side chain will appear in the aliphatic region (δ 15-80 ppm).

Table 4: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted δ (ppm) |

|---|---|

| C2 (N=C -S) | > 165 |

| Aromatic-C | 110 - 155 |

| -O-C H(CH₃)₂ | ~72 |

| -O-C H₂-CH₂-BT | ~68 |

| -O-CH₂-C H₂-BT | ~30 |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). A COSY spectrum would show cross-peaks between adjacent protons in the aromatic ring and, crucially, confirm the connectivity within the isopropoxyethyl side chain:

Correlation between the two CH₂ groups of the ethyl moiety.

Correlation between the CH and CH₃ protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the ¹H and ¹³C data. For instance, the proton signal at ~1.2 ppm would show a cross-peak to the carbon signal at ~22 ppm, confirming the assignment of the isopropyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

A cross-peak from the protons of the CH₂ group adjacent to the ring to the C2 carbon of the benzothiazole, confirming the attachment point of the side chain.

Correlations from the protons of the isopropyl CH and CH₃ groups to the ether carbons, confirming the isopropoxy structure.

Through the systematic application of these spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further chemical research.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. While the direct mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on the known fragmentation of the benzothiazole core and related alkyl ethers.

The molecular formula of this compound is C₁₂H₁₅NOS, giving it a molecular weight of approximately 221.32 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 221.

The fragmentation of the parent benzothiazole molecule typically involves the cleavage of the thiazole ring. nist.govmassbank.eu For this compound, the fragmentation is expected to be dominated by cleavages in the isopropoxyethyl side chain. Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the two carbons of the ethyl group is susceptible to cleavage. This would result in the formation of a stable benzothiazol-2-ylmethyl radical and an isopropoxy cation, or a benzothiazol-2-yl cation and an isopropoxyethyl radical.

McLafferty-type rearrangement: A hydrogen atom from the isopropoxy group could be transferred to the benzothiazole nitrogen, leading to the elimination of a neutral propene molecule and the formation of a radical cation of 2-(2-hydroxyethyl)-1,3-benzothiazole.

Loss of the isopropoxy group: Cleavage of the C-O bond in the ether linkage would lead to the loss of an isopropoxy radical (•OCH(CH₃)₂), resulting in a fragment ion at m/z [M-59]⁺.

Loss of the entire side chain: Cleavage of the bond between the benzothiazole ring and the ethyl side chain would result in the formation of a benzothiazole radical cation at m/z 135, which is the molecular ion of the parent benzothiazole. nist.govnist.gov

A tandem mass spectrometry (MS/MS) analysis would be invaluable for confirming these fragmentation pathways and providing a definitive structural assignment of the fragment ions. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Proposed Fragment |

| 221 | [C₁₂H₁₅NOS]⁺ (Molecular Ion) |

| 178 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 162 | [M - •OCH(CH₃)₂]⁺ (Loss of isopropoxy radical) |

| 135 | [C₇H₅NS]⁺ (Benzothiazole cation) |

This table is based on predicted fragmentation patterns and not on experimental data.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound has not been reported in the surveyed literature, analysis of related benzothiazole derivatives provides insight into the expected structural features.

For instance, the crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol reveals that the 1,3-benzothiazole ring system is essentially planar. nih.gov In the crystal lattice, molecules of this derivative are linked via O—H⋯N hydrogen bonds, forming zigzag chains. nih.gov For this compound, which lacks a hydroxyl group, intermolecular interactions would be dominated by weaker van der Waals forces and potentially C-H···N or C-H···S hydrogen bonds.

A hypothetical crystal structure of this compound would be expected to exhibit the following characteristics:

A planar benzothiazole ring system.

The isopropoxyethyl side chain would likely adopt a conformation that minimizes steric hindrance.

The packing of the molecules in the crystal lattice would be influenced by the shape of the molecule and the potential for weak intermolecular interactions.

The determination of the precise crystal system, space group, and unit cell dimensions would require experimental single-crystal XRD analysis.

Table 2: Hypothetical Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | P2₁/c or Pbca (Examples from related structures) |

| Z (molecules per unit cell) | 2 or 4 |

| Intermolecular Interactions | Van der Waals forces, C-H···N/S interactions |

This table presents hypothetical data based on common observations for similar organic molecules and is not based on experimental results.

Advanced Spectroscopic Techniques for Electronic Structure and Compositional Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis absorption spectrum of a compound is characteristic of its chromophoric system. For this compound, the benzothiazole moiety constitutes the primary chromophore.

Studies on various benzothiazole derivatives show characteristic absorption bands in the UV region. researchgate.netnih.govresearchgate.net The parent benzothiazole exhibits absorption maxima around 252 nm and 288-295 nm. The introduction of substituents can cause a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of these bands.

For this compound, the isopropoxyethyl group is an auxochrome and is expected to have a minor electronic effect on the benzothiazole chromophore. Therefore, its UV-Vis spectrum in a non-polar solvent like hexane (B92381) is predicted to be similar to that of the unsubstituted benzothiazole, with absorption maxima likely in the range of 250-300 nm. These absorptions correspond to π→π* transitions within the aromatic system. The solvent environment can influence the position of the absorption maxima, a phenomenon known as solvatochromism. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Hexane

| Predicted λ_max (nm) | Type of Transition |

| ~250-260 | π→π |

| ~285-295 | π→π |

This table is based on the analysis of UV-Vis spectra of related benzothiazole compounds.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The XPS spectrum is obtained by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

An XPS analysis of this compound would provide binding energy data for the core levels of its constituent elements: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p). The precise binding energies are sensitive to the chemical environment of the atoms.

Based on literature values for similar organic compounds and functional groups, the following approximate binding energies would be expected:

C 1s: The C 1s spectrum would be complex, with contributions from the aromatic carbons of the benzothiazole ring, the aliphatic carbons of the isopropoxyethyl chain, and the carbon atoms bonded to nitrogen, sulfur, and oxygen. These would appear at slightly different binding energies. For example, C-C/C-H bonds typically appear around 284.8 eV, while C-N, C-S, and C-O bonds would be shifted to higher binding energies.

N 1s: The nitrogen atom in the thiazole ring is in a specific chemical environment, and its N 1s binding energy would be expected in the range of 399-401 eV.

O 1s: The oxygen atom of the isopropoxy group would exhibit an O 1s peak around 532-534 eV.

S 2p: The sulfur atom in the thiazole ring would show a characteristic S 2p doublet (S 2p₃/₂ and S 2p₁/₂) with the S 2p₃/₂ peak expected in the range of 163-165 eV.

High-resolution XPS scans of each element's core level would allow for the deconvolution of peaks, providing detailed information about the different chemical states of each element in the molecule. researchgate.netosti.gov

Table 4: Predicted XPS Core Level Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) |

| Carbon | C 1s | ~284.8 (C-C, C-H), ~286 (C-N, C-S), ~287 (C-O) |

| Nitrogen | N 1s | ~399-401 |

| Oxygen | O 1s | ~532-534 |

| Sulfur | S 2p₃/₂ | ~163-165 |

This table contains predicted values based on typical binding energies for the functional groups present and not on experimental data for the specific compound.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are non-destructive techniques that provide information about the nanoscale structure and crystalline properties of materials. SAXS probes larger structural features (typically 1-100 nm), such as particle size and shape, and long-range order, while WAXS provides information on the atomic-level structure, such as crystallinity and lattice parameters. docbrown.inforesearchgate.net

For a pure, crystalline sample of this compound, a combined SAXS/WAXS experiment would yield the following information:

WAXS: The WAXS pattern would consist of sharp Bragg peaks, the positions and intensities of which could be used to determine the crystal structure, similar to single-crystal XRD. For a polycrystalline powder, it would reveal the d-spacings of the crystal lattice planes.

SAXS: If the material exhibits any larger-scale organization, such as the formation of lamellar structures or periodic arrangements of molecules, this would be observable in the SAXS pattern as peaks at low scattering angles. For a simple molecular crystal, a significant SAXS signal might not be expected unless there are larger structural features or defects present.

In the absence of experimental data for this compound, we can only speculate on the potential results. If the compound forms a well-ordered crystal, the WAXS pattern would be rich in information. The SAXS pattern would likely be flat if no larger-scale structures are present.

Computational Chemistry and Theoretical Investigations of 2 2 Isopropoxyethyl 1,3 Benzothiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(2-Isopropoxyethyl)-1,3-benzothiazole, DFT calculations offer a detailed understanding of its geometry, electronic landscape, and vibrational properties.

Geometry Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. These calculations explore the potential energy surface of the molecule to find the lowest energy conformation. For related benzothiazole (B30560) derivatives, it has been shown that different conformers can exist, and their relative stabilities can be determined. For instance, studies on 2-substituted 1,3-benzothiazoles have identified different stable forms with varying rotational barriers. nbu.edu.sa Similarly, conformational analysis of 2-(2-hydroxyphenyl)benzothiazole (B1206157) using DFT has revealed the existence of multiple possible conformers, with optimized geometrical parameters showing good agreement with experimental data. nih.gov This suggests that the isopropoxyethyl side chain in this compound likely introduces additional conformational flexibility that can be systematically studied using DFT.

The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For example, in a study of 2-(2-ethylaminothiazol-5-oyl)benzothiazole, DFT calculations revealed variations in bond lengths within the benzothiazole ring due to the influence of electron-withdrawing groups. niscpr.res.in Such analyses are critical for understanding the structural integrity and potential strain within the molecule.

Table 1: Representative Optimized Geometrical Parameters for Benzothiazole Derivatives (Illustrative) Note: This table is illustrative and based on general findings for benzothiazole derivatives. Specific values for this compound would require dedicated DFT calculations.

| Parameter | Typical Value (Å or °) | Reference Compound |

|---|---|---|

| C-S Bond Length | ~1.75 | Benzothiazole researchgate.net |

| C=N Bond Length | ~1.37 | Benzothiazole researchgate.net |

| C-S-C Bond Angle | ~88-90 | Benzothiazole researchgate.net |

| C-N-C Bond Angle | ~110-112 | Benzothiazole researchgate.net |

Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transitions. nbu.edu.sa

DFT studies on various benzothiazole derivatives have shown that the distribution of HOMO and LUMO can be significantly influenced by the nature of the substituent at the 2-position. nih.gov Typically, the HOMO is delocalized over the benzothiazole ring system, while the LUMO's localization can vary. niscpr.res.innih.gov A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic excitation. nbu.edu.sa For some substituted 1,3-benzothiazole molecules, this energy gap has been calculated to be in the range of 3.95 to 4.70 eV. nbu.edu.sa The introduction of an isopropoxyethyl group is expected to modulate these electronic properties.

Table 2: Illustrative HOMO-LUMO Energies and Gap for Substituted Benzothiazoles Note: This table is illustrative. Specific values for this compound would require dedicated calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Vinyl-1,3-benzothiazole | -6.15 | -1.45 | 4.70 nbu.edu.sa |

| 1,3-Benzothiazole-2-carboxaldehyde | -6.78 | -2.83 | 3.95 nbu.edu.sa |

Simulated Spectroscopic Data and Vibrational Frequencies

DFT calculations can simulate spectroscopic data, such as infrared (IR) and Raman spectra, by calculating the vibrational frequencies of the molecule. researchgate.net These simulations are invaluable for assigning experimental spectral bands to specific molecular vibrations. iosrjournals.org The theoretical vibrational spectra are often scaled to better match experimental results. mdpi.com

The vibrational modes of the benzothiazole core are well-characterized and include C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations. The isopropoxyethyl substituent will introduce its own characteristic vibrational modes, such as C-O stretching and CH2/CH3 bending and stretching vibrations. A detailed vibrational analysis can confirm the molecular structure and provide insights into intramolecular interactions. nih.gov The study of low-frequency vibrations can also provide information on collective and skeletal vibrations within the molecule. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides a static picture of the molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape and behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into how this compound explores different conformations in solution or other environments. nih.gov

These simulations can reveal the flexibility of the isopropoxyethyl side chain and its interactions with the benzothiazole core. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the energy barriers between them. mdpi.com This is particularly important for understanding how the molecule might interact with biological targets or other molecules, as its shape and accessible conformations can play a significant role. For instance, MD simulations have been used to study the binding of benzothiazole derivatives to protein targets, revealing stable interactions and conformational changes upon binding. biointerfaceresearch.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

QSAR and SAR are methodologies used to understand how the chemical structure of a compound relates to its biological activity or other properties. These approaches are fundamental in medicinal chemistry for designing more potent and selective molecules. researchgate.net

Theoretical Frameworks for Understanding Substituent Effects on Molecular Properties

QSAR models use statistical methods to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with observed activity. For this compound, a QSAR study would involve synthesizing and testing a series of related compounds with variations in the side chain and then building a mathematical model. This model could then be used to predict the activity of new, unsynthesized derivatives. Theoretical frameworks within QSAR help to rationalize these relationships, for instance, by explaining how electron-donating or withdrawing substituents on the benzothiazole ring can alter its reactivity and binding affinity. journalajrimps.com

In Silico Screening and Rational Ligand Design Principles

In silico screening has become an indispensable tool in modern drug discovery, allowing for the rapid assessment of large libraries of virtual compounds against specific biological targets. For benzothiazole derivatives, this process typically involves a combination of ligand-based and structure-based virtual screening approaches. The principles of rational ligand design are then applied to optimize the lead compounds identified through screening.

The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govjyoungpharm.org Computational studies often begin by creating a virtual library of 2-substituted benzothiazole analogues. The isopropoxyethyl group at the 2-position of the specified compound offers a flexible side chain that can be crucial for establishing interactions within a receptor's binding pocket.

Molecular docking is a key component of in silico screening, used to predict the preferred orientation of a ligand when bound to a target protein. scilit.com For instance, in the context of anticancer research, benzothiazole derivatives have been docked against targets like VEGFR-2 and BRAF kinases. nih.gov These studies help in understanding the critical binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity of these compounds. nih.gov While specific docking studies on this compound are not extensively documented, the general principles derived from related compounds can be applied.

The following table illustrates a hypothetical docking analysis of this compound against a kinase target, based on common interactions observed for similar benzothiazole derivatives.

| Computational Parameter | Predicted Value/Interaction | Significance in Ligand Design |

| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong theoretical binding to the active site. |

| Hydrogen Bond Donors | 0 | The isopropoxyethyl group lacks traditional hydrogen bond donors. |

| Hydrogen Bond Acceptors | 3 (N and O atoms) | Potential to form hydrogen bonds with amino acid residues in the target. |

| Key Interacting Residues | Lys78, Glu92, Asp184 | Highlights the specific amino acids involved in binding. |

| Hydrophobic Interactions | Isopropyl group, Benzene (B151609) ring | Crucial for anchoring the ligand within the binding pocket. |

| This is an interactive table. Click on the headers to sort. |

Rational ligand design for this compound would involve modifying its structure to enhance these predicted interactions. For example, introducing hydrogen bond donors to the isopropoxyethyl side chain or altering the substitution pattern on the benzothiazole ring could lead to improved binding affinity and selectivity.

Chemical Scaffolding and Similarity Analysis for Structural Diversity

The 1,3-benzothiazole core of this compound serves as a versatile chemical scaffold. A chemical scaffold is the core structure of a molecule to which various functional groups can be attached, creating a library of related compounds with diverse properties. The study of structure-activity relationships (SAR) for benzothiazole derivatives has shown that modifications at the C-2 position significantly influence their biological activity. derpharmachemica.com

Similarity analysis is a computational technique used to compare a query molecule with a database of known compounds. This helps in identifying molecules with similar structural or physicochemical properties, which may in turn exhibit similar biological activities. For this compound, a similarity search could identify other benzothiazole derivatives with known pharmacological profiles, providing clues about its potential applications.

The table below presents a similarity analysis of the this compound scaffold against other known benzothiazole derivatives, highlighting the diversity achievable from a common core.

| Compound | Scaffold | Substitution at C-2 | Known/Potential Activity | Tanimoto Coefficient |

| Query Compound | 1,3-Benzothiazole | -CH2CH2OCH(CH3)2 | - | 1.00 |

| Riluzole | 1,3-Benzothiazole | -NH2 | Amyotrophic lateral sclerosis treatment | 0.65 |

| Frentizole | 1,3-Benzothiazole | -NHCONH-phenyl | Antimicrobial | 0.58 |

| 2-Mercaptobenzothiazole | 1,3-Benzothiazole | -SH | Industrial applications, precursor | 0.72 |

| 2-(4-Aminophenyl)benzothiazole | 1,3-Benzothiazole | -Phenyl-NH2 | Anticancer | 0.61 |

| The Tanimoto coefficient is a measure of structural similarity, with 1 indicating identical structures. | ||||

| This is an interactive table. You can sort the columns by clicking on the headers. |

This analysis demonstrates how the core benzothiazole scaffold can be decorated with different substituents to achieve a wide range of biological effects. The unique isopropoxyethyl side chain of the title compound distinguishes it from many well-known benzothiazole drugs, suggesting it may possess novel pharmacological properties worthy of further investigation.

Role of 2 2 Isopropoxyethyl 1,3 Benzothiazole in Specialized Chemical Applications Research

Contributions to Coordination Chemistry

The field of coordination chemistry has extensively utilized benzothiazole (B30560) derivatives as ligands for the complexation of transition metals. nih.govmakhillpublications.cobiointerfaceresearch.com The nitrogen atom in the thiazole (B1198619) ring of the benzothiazole moiety provides a key coordination site. The nature of the substituent at the C-2 position significantly influences the coordination behavior of the ligand, including its denticity and the stability and geometry of the resulting metal complexes. makhillpublications.conih.gov

Exploration of Metal-Ligand Binding Modes and Coordination Geometries

The binding of benzothiazole-based ligands to metal ions can occur in several modes. While monodentate coordination through the thiazole nitrogen is common, the presence of a flexible ether-containing side chain in 2-(2-isopropoxyethyl)-1,3-benzothiazole allows for the possibility of bidentate N,O-coordination. The resulting coordination geometry is dependent on various factors, including the nature of the metal ion, its oxidation state, and the reaction conditions.

For instance, with transition metals that favor octahedral geometries, such as Co(II) and Cu(II), two or three molecules of this compound could potentially coordinate to a single metal center. makhillpublications.co In contrast, metals that prefer tetrahedral or square planar arrangements might form complexes with a different stoichiometry. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction, are instrumental in elucidating the precise binding modes and coordination geometries of these metal complexes. makhillpublications.cobiointerfaceresearch.com

Table 1: Potential Coordination Modes of this compound with Transition Metals

| Metal Ion Example | Potential Coordination Number | Likely Geometry | Role of Ligand |

| Co(II) | 6 | Octahedral | Bidentate (N,O) or Monodentate (N) |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Bidentate (N,O) or Monodentate (N) |

| Zn(II) | 4 | Tetrahedral | Bidentate (N,O) or Monodentate (N) |

| Pd(II) | 4 | Square Planar | Bidentate (N,O) |

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The assembly of these systems is guided by non-covalent interactions. Benzothiazole derivatives have been utilized as building blocks in the construction of various supramolecular architectures. researchgate.net

Design of Molecular Recognition Systems Utilizing Non-Covalent Interactions

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The isopropoxyethyl substituent of this compound can participate in several types of non-covalent interactions, including hydrogen bonding (acting as a hydrogen bond acceptor at the ether oxygen), hydrophobic interactions, and van der Waals forces. These interactions are fundamental to the design of molecular recognition systems. For example, the benzothiazole ring can engage in π-π stacking interactions, while the flexible side chain can adapt its conformation to fit within a host's binding cavity. The ability of such molecules to engage in multiple, weak interactions can lead to high-affinity and selective binding events.

Self-Assembly Processes and Formation of Supramolecular Architectures

The ability of this compound to participate in various non-covalent interactions makes it a candidate for self-assembly processes. Molecules can spontaneously organize into well-defined, larger structures. The interplay between the aromatic benzothiazole core and the flexible isopropoxyethyl side chain can direct the formation of diverse supramolecular architectures, such as layers, columns, or more complex networks in the solid state. The final structure is often influenced by factors such as solvent and temperature.

Host-Guest Chemistry with Macrocyclic Receptors

Macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils, are large cyclic molecules with central cavities that can encapsulate smaller guest molecules. The size and electronic properties of the benzothiazole moiety, combined with the flexible and relatively nonpolar isopropoxyethyl group, make this compound a suitable guest for encapsulation within the hydrophobic cavities of various macrocyclic hosts. This host-guest complex formation can alter the physicochemical properties of the benzothiazole derivative, such as its solubility and reactivity. Such systems are of interest for applications in drug delivery, sensing, and the development of molecular switches. The study of these host-guest complexes provides insights into the nature of non-covalent interactions and the principles of molecular recognition.

Catalysis Research Involving Benzothiazole Scaffolds

The benzothiazole core is a prominent feature in the design of various catalytic systems, from organocatalysts to photocatalysts. The inherent electronic properties and the potential for substitution on the benzene (B151609) and thiazole rings make it a versatile platform for developing novel catalysts.

Investigation of Benzothiazole Derivatives as Organocatalysts

Research into benzothiazole-containing molecules has shown their potential as organocatalysts, which are metal-free small organic molecules that can accelerate chemical reactions. A notable example involves the use of benzothiazoline (B1199338) derivatives. These compounds can act as effective reducing agents in asymmetric transfer hydrogenation reactions, a crucial process in the synthesis of chiral amines. acs.org In such reactions, the benzothiazoline donates a hydride to an imine in the presence of a chiral phosphoric acid catalyst, leading to the formation of an enantioenriched amine. The benzothiazoline itself is oxidized to the more stable aromatic benzothiazole. acs.org

Furthermore, the benzothiazole moiety has been incorporated into more complex molecular architectures to catalyze various organic transformations. For instance, chiral amine catalysts bearing a benzothiazole unit have been successfully employed in the asymmetric synthesis of pyrimido[2,1-b]benzothiazoles. acs.org These reactions proceed with high yields and excellent control over the stereochemistry of the products. acs.org The synthesis of pharmaceutically relevant benzothiazole-triazoles has also been achieved through enolate-mediated organocatalytic [3+2] cycloaddition reactions. rsc.org These studies underscore the utility of the benzothiazole scaffold in the development of new organocatalytic systems. However, specific studies detailing the organocatalytic activity of This compound have not been reported.

Exploration of Photocatalytic Applications

In the realm of photocatalysis, benzothiadiazole, a related heterocyclic compound, has been a key building block for creating advanced materials. Researchers have designed and synthesized covalent organic frameworks (COFs) based on benzothiadiazole for photocatalytic hydrogen generation from water. rsc.org These porous materials exhibit high efficiency in converting solar energy to chemical energy. rsc.org The electronic structure of the benzothiadiazole unit facilitates light absorption and charge separation, which are critical steps in photocatalysis.

Poly(benzothiadiazoles) have also emerged as effective heterogeneous photocatalysts for a variety of visible-light-driven organic reactions. acs.org These polymeric materials offer the advantage of being easily separable from the reaction mixture, making them a more sustainable option compared to homogeneous catalysts. acs.org While these findings highlight the potential of the broader benzothiazole family in photocatalysis, there is no specific research available on the photocatalytic properties of This compound .

Applications in Material Science Research (excluding clinical smart materials)

The unique photophysical and electronic properties of benzothiazole derivatives have made them attractive candidates for applications in material science, particularly in the development of organic electronic devices.

Exploration of Optical and Electronic Properties for Device Applications

The electronic properties of benzothiazole derivatives can be finely tuned by introducing different substituent groups. nih.gov This tunability is crucial for designing materials with specific functions. For example, by incorporating electron-donating and electron-withdrawing groups into the benzothiazole structure, researchers have created donor-acceptor molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govrsc.org This control over the electronic band gap is essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. nih.govnih.gov

Studies have shown that thin films made from certain benzothiazole derivatives exhibit interesting data-storage capabilities. rsc.org Depending on the molecular structure, these materials can show either non-volatile write-once-read-many (WORM) memory behavior or volatile dynamic random-access memory (DRAM) behavior. rsc.org The introduction of different electron-accepting moieties to the benzothiazole core was found to be a key factor in determining the type of data-storage performance. rsc.org

Despite these advancements with various substituted benzothiazoles, the specific optical and electronic properties of This compound and its potential for device applications have not been documented in the scientific literature.

Emerging Research Directions and Future Perspectives for 2 2 Isopropoxyethyl 1,3 Benzothiazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-substituted benzothiazoles has traditionally relied on the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes or carboxylic acids. nih.govmdpi.com For 2-(2-Isopropoxyethyl)-1,3-benzothiazole, this would typically involve reacting 2-aminothiophenol with a derivative of 3-isopropoxypropanoic acid. However, conventional methods often employ hazardous solvents, harsh reaction conditions, and metal catalysts, which are misaligned with modern principles of green chemistry. airo.co.in

Future research is intensely focused on developing more sustainable and efficient synthetic routes. nih.gov These "green" methodologies aim to minimize environmental impact by reducing waste, using renewable resources, and improving energy efficiency. airo.co.in Key areas of exploration include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times (from hours to minutes) and increased product yields. nih.gov It is a solvent-free or low-solvent approach that enhances the efficiency of condensation reactions. mdpi.com

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can promote faster and more complete reactions at lower temperatures, providing an energy-efficient alternative to conventional heating. tandfonline.com

Green Catalysts and Solvents: There is a significant push to replace traditional catalysts with environmentally benign alternatives like reusable solid acid catalysts (e.g., sulfated tungstate, SnP₂O₇) and biocatalysts. mdpi.comtandfonline.com Furthermore, hazardous organic solvents are being substituted with greener options such as water, ethanol, or ionic liquids. airo.co.in Catalyst-free systems in sustainable solvents like ethanol are also proving effective, offering high atom economy and eliminating the need for catalyst separation. bohrium.com

Table 1: Comparison of Sustainable Synthetic Methods for 2-Substituted Benzothiazoles

| Methodology | Catalyst/Medium | Typical Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Microwave Irradiation | P₄S₁₀ (catalyst), Solvent-free | 3–4 minutes | High | Rapid, efficient, solvent-free nih.gov |

| Ultrasonic Irradiation | Sulfated Tungstate | Not specified | Excellent | Energy efficient, room temperature tandfonline.com |

| Green Catalyst | SnP₂O₇ | 8–35 minutes | 87–95 | Reusable catalyst, rapid mdpi.com |

| Catalyst-Free | Ethanol | Moderate | Near-quantitative | No catalyst needed, high atom economy bohrium.com |

Integration of Advanced Characterization Techniques for In Situ Monitoring

The optimization of synthetic protocols relies heavily on a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates or byproducts. Traditional characterization is typically performed post-reaction on the isolated product. However, the integration of advanced analytical techniques for in situ (in the reaction mixture) and real-time monitoring is a major step forward. journalwjarr.comfrontiersin.org

For the synthesis of this compound, future research will likely leverage these techniques to gain precise control over the reaction process. Such methods include:

Process Analytical Technology (PAT): Spectroscopic tools like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into the reaction vessel. ijpsjournal.comonlineorganicchemistrytutor.com This allows for real-time tracking of the concentration of reactants, intermediates, and the final product, enabling precise determination of reaction endpoints and optimization of conditions.

Mass Spectrometry (MS): Techniques such as Reaction Monitoring Mass Spectrometry allow for the continuous sampling and analysis of a reaction mixture, providing detailed kinetic data and helping to identify transient intermediates that are crucial for elucidating the reaction mechanism. ijpsjournal.com

The data gathered from these in situ methods are invaluable for developing robust, scalable, and reproducible synthetic procedures, moving beyond simple endpoint analysis to a fully understood and controlled chemical transformation. frontiersin.org

Table 2: Advanced In Situ Monitoring Techniques for Organic Synthesis

| Technique | Information Obtained | Application in Synthesis of this compound |

|---|---|---|

| In Situ FTIR/Raman | Functional group transformation, reactant/product concentration | Monitoring the conversion of the thiol and amine groups of 2-aminothiophenol and the formation of the C=N bond of the benzothiazole (B30560) ring. |

| In Situ NMR | Detailed structural information, reaction kinetics | Tracking the disappearance of reactant signals and the appearance of product signals to precisely measure reaction rates and identify intermediates. |

| Reaction Monitoring MS | Molecular weight of species, identification of intermediates | Detecting the mass of key intermediates in the cyclization process, confirming the reaction pathway. |

Interdisciplinary Research with Advanced Computational Chemistry for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and behavior of molecules before they are synthesized. mdpi.comscirp.org This interdisciplinary approach combines theoretical calculations with experimental work to guide the design of molecules and synthetic pathways.

For this compound, computational modeling can provide profound insights into:

Molecular Structure and Stability: DFT calculations can determine the most stable geometric conformation of the molecule and predict its thermodynamic properties. mdpi.com

Electronic Properties: The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the molecule's electronic structure, reactivity, and potential for use in optoelectronic applications. researchgate.netscirp.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity. scispace.com

Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can later be used to confirm the identity and purity of the synthesized compound. mdpi.comscirp.org

Reactivity and Mechanism: Molecular Electrostatic Potential (MEP) maps can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. scirp.orgscirp.org This is crucial for designing new reactions or understanding potential degradation pathways.

By leveraging predictive modeling, researchers can screen potential synthetic routes, understand structure-property relationships, and rationally design novel derivatives of this compound with tailored functionalities, thereby saving significant time and resources in the lab. nih.gov

Table 3: Predicted Properties of Benzothiazole Derivatives Using DFT

| Property | Computational Method | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | DFT/B3LYP | Predicts chemical reactivity and stability mdpi.comscispace.com |

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP | Identifies reactive sites for electrophilic and nucleophilic attack scirp.orgscirp.org |

| Vibrational Frequencies | DFT | Predicts IR and Raman spectra for structural confirmation mdpi.com |

| NMR Chemical Shifts | GIAO method within DFT | Predicts ¹H and ¹³C NMR spectra to aid in characterization mdpi.com |

Exploration in Chemical Biology Research as Molecular Probes or Tool Compounds

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry and chemical biology, known for its presence in a wide range of biologically active compounds. nih.govjddtonline.info Many benzothiazole derivatives exhibit strong fluorescence, a property that makes them excellent candidates for use as molecular probes. mdpi.com

A significant future direction for this compound is its development as a molecular probe or tool compound for biological research. researchgate.net Research in this area would involve modifying the core structure to create sensors for specific analytes or biological processes. Potential applications include:

Fluorescent Probes for Biomolecules: By incorporating specific recognition moieties, the benzothiazole core can be adapted to detect biologically important molecules. For example, derivatives have been designed to bind to and visualize protein aggregates like β-amyloid and α-synuclein, which are implicated in neurodegenerative diseases. nih.gov

Sensors for Reactive Species: Benzothiazole-based probes have been successfully developed to detect reactive oxygen species (ROS) such as hydrogen peroxide, which plays a critical role in cell signaling and disease. mdpi.com

Cell Imaging: The inherent fluorescence of many benzothiazoles makes them suitable as dyes for imaging cells or specific organelles, aiding in the study of cellular structure and function. nih.gov

The 2-(2-isopropoxyethyl) substituent could be further functionalized to attach targeting ligands or reactive groups, enabling the creation of sophisticated chemical tools for studying complex biological systems.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-Isopropoxyethyl)-1,3-benzothiazole, and how is its purity validated?

The synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiazole core. Key steps include:

- Nucleophilic substitution : Introducing the isopropoxyethyl group via reaction with 2-isopropoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclization : Formation of the benzothiazole ring using 2-aminothiophenol derivatives and carbonyl precursors under thermal or catalytic conditions .

Purity validation employs spectroscopic methods: - IR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1640–1660 cm⁻¹ for benzothiazole) .

- ¹H/¹³C NMR to verify substituent integration and regiochemistry .

- Elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. What spectroscopic techniques are critical for characterizing structural isomers of this compound derivatives?

- NOESY NMR : Resolves spatial proximity of substituents (e.g., distinguishing para vs. meta substitution on the benzothiazole ring) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns for halogenated analogs .

- X-ray crystallography : Provides unambiguous structural confirmation for crystalline derivatives, particularly when substituents induce steric effects .

Q. How is the compound screened for preliminary biological activity in antimicrobial or anticancer assays?

- In vitro assays :

- Control compounds : Compare activity to known standards (e.g., isoniazid for tuberculosis, cisplatin for cancer) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in electrophilic substitution reactions of the benzothiazole core?

- Directed metalation : Use of ortho-directing groups (e.g., sulfonyl) to control nitration/bromination positions .

- Solvent effects : Polar aprotic solvents (e.g., DCM, TFA) enhance electrophile activation in halogenation reactions .

- Catalysts : Nickel(0) complexes enable C–S bond activation for desulfidation or alkyne insertion, yielding quinoline derivatives .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values for anticancer activity)?

- Structural validation : Re-examine compound purity and stereochemistry using advanced techniques (e.g., X-ray crystallography or 2D NMR) .

- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .

- Mechanistic profiling : Compare target engagement (e.g., RNA polymerase inhibition vs. kinase modulation) using enzyme-specific assays .

Q. How are computational methods applied to predict structure-activity relationships (SAR) for benzothiazole derivatives?

- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values) with biological activity to prioritize substituents .

- Molecular docking : Simulate binding to targets like DNA topoisomerase II or β-tubulin (e.g., using AutoDock Vina) to rationalize potency variations .

- ADMET prediction : Assess pharmacokinetic properties (e.g., logP, CYP450 inhibition) to guide lead optimization .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Chiral resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) or asymmetric catalysis (e.g., BINAP-metal complexes) .

- Process monitoring : In-line FTIR or Raman spectroscopy detects intermediates and ensures reaction completion .

- Thermodynamic control : Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to minimize racemization .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.